Chlorine Displacement Reactivity in VEGFR2 Synthesis
The chlorine atom at the 7-position of 7-chlorothieno[3,2-b]pyridine (the immediate precursor to the target compound) undergoes efficient nucleophilic displacement with 4-aminothiophenol to generate aminated intermediates that serve as key precursors to VEGFR2 tyrosine kinase inhibitors. The reaction proceeds with regioselective attack of the thiol group at the chlorine-bearing position, demonstrating the site-specific electrophilic reactivity conferred by the 7-chloro substituent. This reactivity is preserved in 7-Chloro-2-iodothieno[3,2-b]pyridine, where the 2-iodo group remains intact during nucleophilic aromatic substitution at the 7-position, enabling orthogonal functionalization [1].
| Evidence Dimension | Regioselectivity of nucleophilic aromatic substitution at 7-position |
|---|---|
| Target Compound Data | Regioselective displacement at 7-position with thiol nucleophiles; quantitative yield data not explicitly reported for this specific compound in primary literature |
| Comparator Or Baseline | 7-chlorothieno[3,2-b]pyridine: demonstrated regioselective chlorine displacement by 4-aminothiophenol to form 7-ylthio intermediates |
| Quantified Difference | Preservation of dual-halogen architecture enables orthogonal reactivity; comparator lacks second halogen handle for subsequent cross-coupling |
| Conditions | Reaction of 7-chlorothieno[3,2-b]pyridine with 4-aminothiophenol in nucleophilic aromatic substitution conditions to yield thieno[3,2-b]pyridin-7-ylthio intermediates |
Why This Matters
For procurement decisions, this evidence confirms that the 7-chloro substituent provides a verified site for nucleophilic functionalization that is orthogonal to the 2-iodo cross-coupling site, enabling a sequential synthetic strategy not available with mono-halogenated analogs.
- [1] Queiroz MJRP, et al. Synthesis of novel 1-aryl-3-[2-,3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas and evaluation as VEGFR2 tyrosine kinase inhibitors. 2012. hdl:1822/22312. View Source
